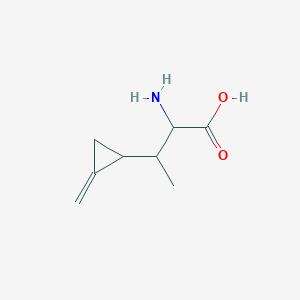
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid (ACBC) is a non-proteinogenic amino acid that has gained attention due to its potential therapeutic effects. It was first synthesized in 2003 and has since been studied for its ability to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
A study by Mickevičienė et al. (2015) synthesized derivatives of butanoic acids, including those similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Nonlinear Optical Materials
Vanasundari et al. (2018) investigated derivatives of butanoic acid, which include compounds structurally related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. The study indicated that these compounds are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (Vanasundari et al., 2018).
Inhibitor of Mycolic Acid Biosynthesis
Research by Hartmann et al. (1994) explored the synthesis of methyl esters of butanoic acid analogues. Their findings suggested that these compounds, closely related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, could inhibit mycolic acid biosynthesis, a process important in certain bacterial species (Hartmann et al., 1994).
Synthesis of Glufosinate
A study by Sakakura et al. (1991) involved the synthesis of glufosinate, a compound that contains a butanoic acid structure similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. This process involved hydroformylation-amidocarbonylation, indicating potential industrial applications in the synthesis of related compounds (Sakakura et al., 1991).
GABA(B) Receptor Agonists
Research by Ong et al. (1997) on thienyl analogs of baclofen, which includes structures akin to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, showed that these compounds can act as GABA(B) receptor agonists. This suggests potential applications in neuropharmacology and neuroscience (Ong et al., 1997).
Propriétés
Numéro CAS |
19822-83-4 |
|---|---|
Nom du produit |
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-amino-3-(2-methylidenecyclopropyl)butanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-4-3-6(4)5(2)7(9)8(10)11/h5-7H,1,3,9H2,2H3,(H,10,11) |
Clé InChI |
OJGYMABOCUEUFF-UHFFFAOYSA-N |
SMILES |
CC(C1CC1=C)C(C(=O)O)N |
SMILES canonique |
CC(C1CC1=C)C(C(=O)O)N |
Synonymes |
α-Amino-β-methyl-2-methylenecyclopropanepropionic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



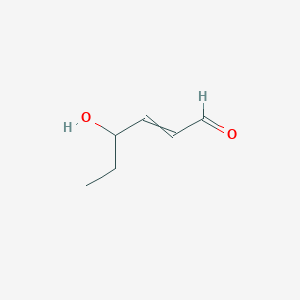
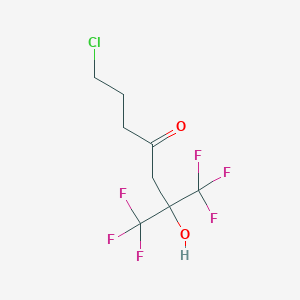
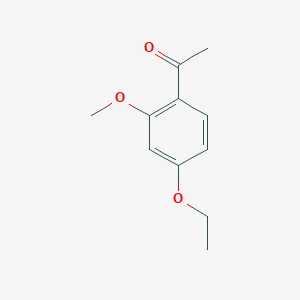
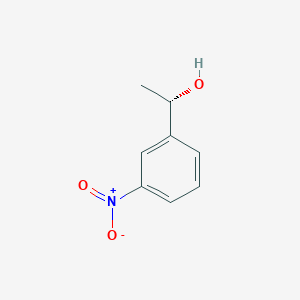
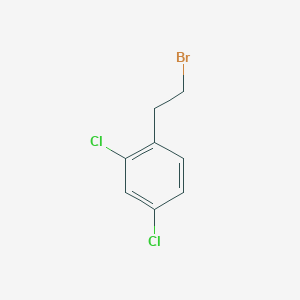
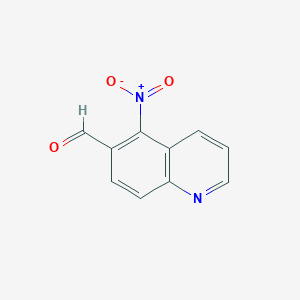

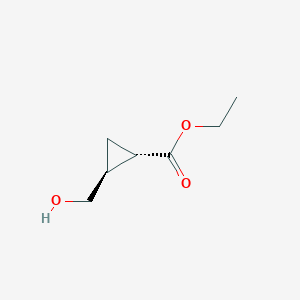
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
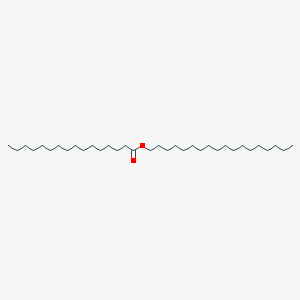
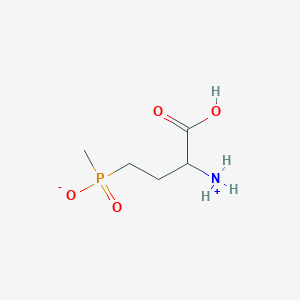
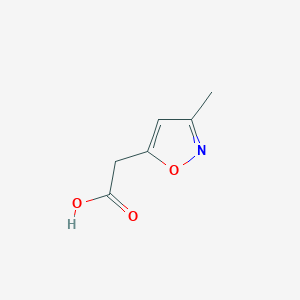
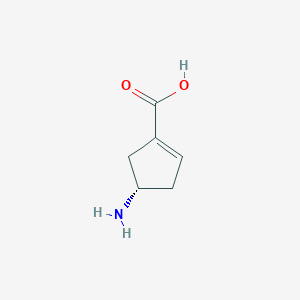
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)